molecular formula C24H28ClN3 B12742103 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- CAS No. 133307-94-5

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)-

Cat. No.: B12742103
CAS No.: 133307-94-5
M. Wt: 393.9 g/mol
InChI Key: QVAWPGPIIWDLGB-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- is a complex heterocyclic compound. This compound is part of the benzodiazepine family, which is known for its significant pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties . The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- typically involves a multi-component reaction (MCR). One common method involves the condensation of 1,2-diamine with ketones in the presence of a catalyst. For example, a BiCl3-catalyzed one-pot condensation–cyclization process can be used to produce 1,5-benzodiazepines in good to excellent yields . Another method involves using ferrocene anchored activated carbon as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like ferrocene supported activated carbon can be advantageous due to their high thermal stability, low cost, and recyclability . These catalysts facilitate the reaction of diamines and ketones to form the desired benzodiazepine derivatives efficiently.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major product of these reactions is the spiro-benzodiazepine derivative, which exhibits significant pharmacological activities .

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to benzodiazepine receptors in the central nervous system, which modulates the activity of neurotransmitters like GABA (gamma-aminobutyric acid) . This interaction results in the compound’s anxiolytic, anticonvulsant, and sedative effects.

Properties

CAS No.

133307-94-5

Molecular Formula

C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

4-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H28ClN3/c25-18-10-12-19(13-11-18)26-16-17-28-23-9-2-1-7-22(23)27-21-8-5-6-20(21)24(28)14-3-4-15-24/h1-2,7,9-13,20,26H,3-6,8,14-17H2

InChI Key

QVAWPGPIIWDLGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)Cl

Origin of Product

United States

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